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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization
of 2-phenoxynicotinic acid, a molecule of interest in medicinal chemistry and drug
development. This document details the theoretical underpinnings and practical applications of
key spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR),
Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS), in the structural
elucidation and analysis of this compound. Detailed experimental protocols, quantitative data
summaries, and visual representations of experimental workflows and a hypothetical signaling
pathway are provided to support researchers in their understanding and utilization of these
analytical methods.

Introduction

2-Phenoxynicotinic acid is a heterocyclic carboxylic acid with a molecular formula of
C12H9NOs and a molecular weight of 215.20 g/mol . Its structure, featuring a phenoxy group
attached to a pyridine-3-carboxylic acid backbone, suggests potential biological activities,
making its thorough characterization essential for research and development. Spectroscopic
methods are indispensable tools for confirming the identity, purity, and structure of such
molecules. This guide presents a detailed analysis of 2-phenoxynicotinic acid using various
spectroscopic techniques.
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Spectroscopic Data

The following sections summarize the key spectroscopic data for 2-phenoxynicotinic acid.
Where experimental data is not publicly available, predicted values based on established
principles and data from analogous structures are provided.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a
molecule.

Predicted *H NMR Data:

Chemical Shift (6,

Multiplicity Integration Assignment
ppm)
~8.5 dd 1H H-6 (pyridine)
~8.2 dd 1H H-4 (pyridine)
~7.4 t 2H H-meta (phenoxy)
~7.2 t 1H H-para (phenoxy)
~7.1 dd 1H H-5 (pyridine)
~7.0 d 2H H-ortho (phenoxy)
>10 brs 1H COOH

Note: Predicted values are based on the analysis of similar structures. Actual chemical shifts
may vary depending on the solvent and experimental conditions.

Predicted 3C NMR Data:
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Chemical Shift (6, ppm) Assignment

~165 C=0 (carboxylic acid)
~160 C-2 (pyridine, attached to O)
~155 C-6 (pyridine)

~150 C-ipso (phenoxy)
~140 C-4 (pyridine)

~130 C-meta (phenoxy)
~125 C-para (phenoxy)
~122 C-3 (pyridine)

~120 C-ortho (phenoxy)
~118 C-5 (pyridine)

Note: Predicted values are based on established increments for substituted aromatic and
heterocyclic rings.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR
spectrum of 2-phenoxynicotinic acid is available from the NIST WebBook.[1]

Key IR Absorption Bands:
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Wavenumber (cm~?) Intensity Assignment

O-H stretch (carboxylic acid
3300-2500 Broad _

dimer)
~1700 Strong C=0 stretch (carboxylic acid)

C=C and C=N stretching
1600-1450 Medium-Strong (aromatic/heteroaromatic

rings)

C-0O-C asymmetric stretch

~1240 Strong
(ether)

C-0O-C symmetric stretch
(ether)

~1050 Medium

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study electronic transitions within a molecule, particularly in
conjugated systems.

Predicted UV-Vis Absorption Maxima (Amax):

Solvent Amax (nm) Transition

Ethanol/Methanol ~270-280 m - TT*

Note: The predicted Amax is based on the presence of the substituted pyridine and benzene
chromophores. The exact wavelength can be influenced by solvent polarity.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule. The electron ionization (El) mass spectrum of 2-phenoxynicotinic acid is
available from the NIST WebBook.[1]

Key Mass Spectral Data (Electron lonization):
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miz Relative Intensity (%) Assighment

215 ~50 [M]* (Molecular lon)
198 ~10 [M - OH]*

170 ~100 [M - COOH]*

142 ~30 [M - COOH - COJ*
77 ~40 [CeHs]*

Experimental Protocols

The following are detailed methodologies for the spectroscopic characterization of 2-

phenoxynicotinic acid.

NMR Spectroscopy

NMR Experimental Workflow

o Sample Preparation: Dissolve approximately 5-10 mg of 2-phenoxynicotinic acid in 0.6-0.7
mL of a suitable deuterated solvent (e.g., DMSO-de, CDCI3) in a small vial. Transfer the
solution into a clean, dry 5 mm NMR tube.

 Instrument Setup: Insert the NMR tube into the spectrometer. Tune and shim the instrument
to optimize the magnetic field homogeneity.

e 1H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. A
sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.

e 13C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse
sequence. A larger number of scans will be required compared to the *H spectrum due to the
lower natural abundance and sensitivity of the 13C nucleus.

o Data Processing: Process the raw free induction decay (FID) data by applying Fourier
transformation, phase correction, and baseline correction. For the 1H spectrum, integrate the
signals to determine the relative number of protons. For both spectra, pick the peaks to
determine their chemical shifts in parts per million (ppm).
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Infrared (IR) Spectroscopy
IR (ATR) Experimental Workflow

o Sample Preparation (Attenuated Total Reflectance - ATR): Place a small, representative
sample of solid 2-phenoxynicotinic acid directly onto the ATR crystal. Ensure good contact
between the sample and the crystal by applying pressure with the built-in clamp.

o Background Collection: Record a background spectrum of the clean, empty ATR crystal. This
will be subtracted from the sample spectrum to remove contributions from the instrument and
atmosphere.

o Sample Analysis: Collect the IR spectrum of the sample. Typically, 16-32 scans are co-added
to improve the signal-to-noise ratio.

» Data Processing: The software will automatically subtract the background spectrum. Perform
a baseline correction if necessary. ldentify and label the wavenumbers (in cm~1) of the major
absorption bands. The spectrum available on PubChem was obtained using a Bruker Tensor
27 FT-IR with an ATR-Neat technique.[2]

UV-Vis Spectrosco
p p(,x-Vis Experimental Workflow

o Sample Preparation: Prepare a stock solution of 2-phenoxynicotinic acid in a UV-
transparent solvent, such as ethanol or methanol. Dilute the stock solution to an appropriate
concentration to ensure that the maximum absorbance is within the linear range of the
instrument (typically between 0.1 and 1.0).

e Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up.

o Baseline Correction: Fill a quartz cuvette with the pure solvent to be used as a blank. Place
the cuvette in the spectrophotometer and record a baseline spectrum.

o Sample Measurement: Rinse the cuvette with the sample solution and then fill it. Place the
sample cuvette in the instrument and measure the absorbance spectrum over the desired
wavelength range (e.g., 200-400 nm).

o Data Analysis: Identify the wavelength of maximum absorbance (Amax).
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Mass Spectrometry
Mass Spectrometry (El) Experimental Workflow

o Sample Preparation: Dissolve a small amount of 2-phenoxynicotinic acid in a volatile
solvent, such as methanol or dichloromethane.

o Sample Introduction: Introduce the sample into the mass spectrometer. For a solid sample,
this can be done using a direct insertion probe.

« lonization: lonize the sample using an appropriate method. For general structural
information, Electron lonization (El) at 70 eV is commonly used.

o Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-
charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

o Detection: The separated ions are detected, and a mass spectrum is generated, which is a
plot of ion intensity versus m/z.

o Data Analysis: Identify the molecular ion peak ([M]*) and analyze the fragmentation pattern
to deduce structural information.

Hypothetical Biological Signaling Pathway

While the specific signaling pathways of 2-phenoxynicotinic acid are not well-documented, its
structural similarity to nicotinic acid suggests potential interactions with pathways modulated by
nicotinic acid and its derivatives. Nicotinic acid is known to be an agonist for the G-protein
coupled receptor GPR109A (also known as hydroxycarboxylic acid receptor 2, HCA:z), and
derivatives of nicotinic acid have shown a range of biological activities, including anti-
inflammatory and antimicrobial effects. Furthermore, the pyridine ring is a core structure in
ligands for nicotinic acetylcholine receptors (hAAChRS).

The following diagram illustrates a hypothetical signaling pathway for 2-phenoxynicotinic
acid, postulating its potential interaction with the GPR109A receptor, a known target of nicotinic
acid.
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Target Cell (e.g., Adipocyte, Immune Cell)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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